molecular formula C13H10ClN3O2S B11368837 5-chloro-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide

5-chloro-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11368837
M. Wt: 307.76 g/mol
InChI Key: YREONIMTDIWTJG-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials may include chlorinated benzofuran derivatives and thiadiazole compounds. Common synthetic routes may involve:

    Halogenation: Introduction of a chlorine atom to the benzofuran ring.

    Amidation: Formation of the carboxamide group through reaction with an amine.

    Cyclization: Formation of the thiadiazole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, benzofuran derivatives are often studied for their potential pharmacological activities. They may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, compounds like 5-chloro-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide may be investigated for their therapeutic potential. They could serve as lead compounds for drug development.

Industry

In industry, such compounds may be used in the development of new materials, agrochemicals, or other industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives may interact with enzymes, receptors, or other molecular targets, leading to various biological effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-3-carboxamide
  • 5-chloro-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-benzofuran-1-carboxamide

Uniqueness

The uniqueness of 5-chloro-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide lies in its specific substitution pattern and functional groups. These structural features may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C13H10ClN3O2S

Molecular Weight

307.76 g/mol

IUPAC Name

5-chloro-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C13H10ClN3O2S/c1-6-9-5-8(14)3-4-10(9)19-11(6)12(18)16-13-15-7(2)17-20-13/h3-5H,1-2H3,(H,15,16,17,18)

InChI Key

YREONIMTDIWTJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=NC(=NS3)C

Origin of Product

United States

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